molecular formula C5H8N4O B8731544 N-(5-Amino-1-methyl-1H-pyrazol-4-yl)formamide

N-(5-Amino-1-methyl-1H-pyrazol-4-yl)formamide

Cat. No.: B8731544
M. Wt: 140.14 g/mol
InChI Key: RAWIYBWMISRYDD-UHFFFAOYSA-N
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Description

N-(5-Amino-1-methyl-1H-pyrazol-4-yl)formamide is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

N-(5-amino-1-methylpyrazol-4-yl)formamide

InChI

InChI=1S/C5H8N4O/c1-9-5(6)4(2-8-9)7-3-10/h2-3H,6H2,1H3,(H,7,10)

InChI Key

RAWIYBWMISRYDD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4,5-diamino-1-methylpyrazole sulfuric acid salt (20 g) in triethylamine (29.2 ml) was stirred at 0° C. for 10 minutes. A mixture of acetic anhydride (9.87 ml) and formic acid (7.96 ml) was stirred at 40° C. for 30 minutes, cooled to 0° C., and added dropwise to the above solution at 0° C. The whole mixture was stirred at 0° C. for 2 hours. To the mixture was added brine, and the whole mixture was extracted with tetrahydrofuran. The organic layer was dried over magnesium sulfate and evaporated under reduced pressure to give crude N-(5-amino-1-methyl-1H-pyrazol-4-yl)formamide, which was used in the next step without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
solvent
Reaction Step One
Quantity
9.87 mL
Type
reactant
Reaction Step Two
Quantity
7.96 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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